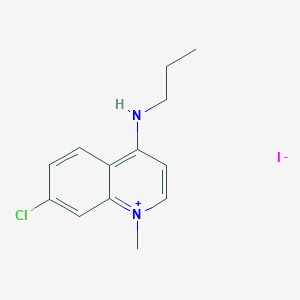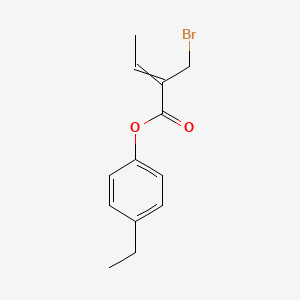
4-Ethylphenyl 2-(bromomethyl)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylphenyl 2-(bromomethyl)but-2-enoate is an organic compound with the molecular formula C13H15BrO2 It is a derivative of butenoic acid, featuring a bromomethyl group and an ethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylphenyl 2-(bromomethyl)but-2-enoate typically involves the esterification of 4-ethylphenol with 2-(bromomethyl)but-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethylphenyl 2-(bromomethyl)but-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the but-2-enoate moiety can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., HBr) in inert solvents like dichloromethane are typical reagents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Addition: Formation of dihalides or halohydrins.
Oxidation: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
4-Ethylphenyl 2-(bromomethyl)but-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It is utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 4-Ethylphenyl 2-(bromomethyl)but-2-enoate involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. The double bond in the but-2-enoate moiety allows for addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are crucial in the compound’s role as an intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylphenyl 2-(bromomethyl)but-2-enoate: Similar structure with a methyl group instead of an ethyl group.
4-Ethylphenyl 2-(chloromethyl)but-2-enoate: Similar structure with a chlorine atom instead of a bromine atom.
4-Ethylphenyl 2-(bromomethyl)pent-2-enoate: Similar structure with an additional carbon in the alkene chain.
Uniqueness
4-Ethylphenyl 2-(bromomethyl)but-2-enoate is unique due to the presence of both the ethylphenyl and bromomethyl groups, which confer specific reactivity patterns. The ethyl group provides steric hindrance, influencing the compound’s reactivity, while the bromomethyl group serves as a versatile functional group for various substitution reactions.
Propriétés
Numéro CAS |
63189-65-1 |
|---|---|
Formule moléculaire |
C13H15BrO2 |
Poids moléculaire |
283.16 g/mol |
Nom IUPAC |
(4-ethylphenyl) 2-(bromomethyl)but-2-enoate |
InChI |
InChI=1S/C13H15BrO2/c1-3-10-5-7-12(8-6-10)16-13(15)11(4-2)9-14/h4-8H,3,9H2,1-2H3 |
Clé InChI |
FZXGJFJYVSRPBK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)OC(=O)C(=CC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14501300.png)



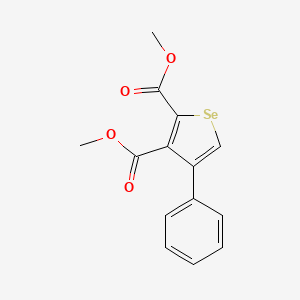
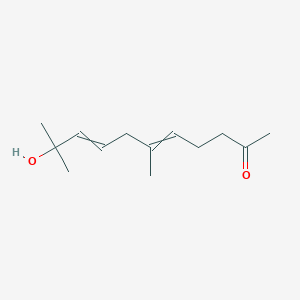
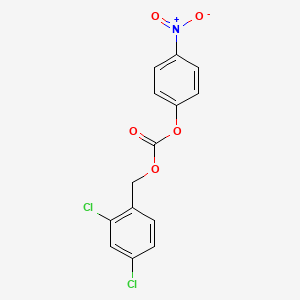

![Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B14501358.png)
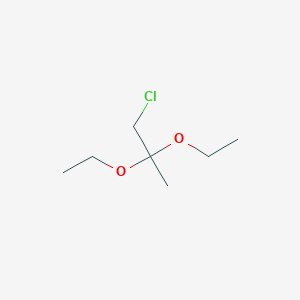
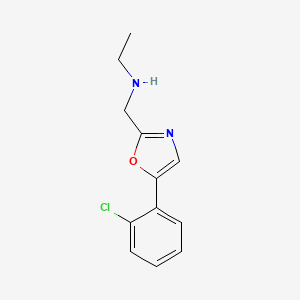
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride](/img/structure/B14501386.png)

